2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride
Overview
Description
2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C4H7FO3S It is characterized by the presence of an oxirane ring (epoxide) and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride typically involves the reaction of an epoxide with a sulfonyl fluoride precursor. One common method is the reaction of 2-(chloromethyl)oxirane with sodium sulfonyl fluoride under basic conditions. The reaction proceeds as follows:
2-(Chloromethyl)oxirane+Sodium sulfonyl fluoride→2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride+Sodium chloride
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Ring-opening reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-opening reactions: Acidic or basic conditions can be employed to facilitate the ring-opening of the oxirane. Common reagents include hydrochloric acid, sulfuric acid, and sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Ring-opening reactions: Products include diols, haloalcohols, and other functionalized alcohols.
Scientific Research Applications
2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride has several scientific research applications:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for enzyme inhibitors.
Material science: It is used in the development of novel polymers and materials with specific properties.
Biological research: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions. The oxirane ring also contributes to its reactivity, undergoing ring-opening reactions that lead to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(Oxiran-2-yl)ethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-(Oxiran-2-yl)ethane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
2-(Oxiran-2-yl)ethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride is unique due to the presence of both an oxirane ring and a sulfonyl fluoride group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The sulfonyl fluoride group is particularly useful for its stability and reactivity towards nucleophiles, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-(oxiran-2-yl)ethanesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYRHYUVGSZLOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCS(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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